6-[3-Methyl-4-(morpholin-4-yl)phenyl]-4,5-dihydropyridazin-3(2H)-one
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Overview
Description
6-[3-Methyl-4-(morpholin-4-yl)phenyl]-4,5-dihydropyridazin-3(2H)-one is a compound that belongs to the class of pyridazinones. Pyridazinones are known for their broad spectrum of biological activities and have been extensively studied for their potential therapeutic applications . This compound, in particular, has garnered interest due to its unique structural features and potential pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[3-Methyl-4-(morpholin-4-yl)phenyl]-4,5-dihydropyridazin-3(2H)-one typically involves the reaction of 3-methyl-4-(morpholin-4-yl)aniline with appropriate reagents to form the pyridazinone ring. One common method involves the use of hydrazine derivatives and diketones under controlled conditions . The reaction is usually carried out in a solvent such as ethanol or dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
6-[3-Methyl-4-(morpholin-4-yl)phenyl]-4,5-dihydropyridazin-3(2H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the pyridazinone ring to dihydropyridazine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of functionalized derivatives .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Industry: Utilized in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 6-[3-Methyl-4-(morpholin-4-yl)phenyl]-4,5-dihydropyridazin-3(2H)-one involves its interaction with specific molecular targets. The compound may act by inhibiting enzymes or modulating receptor activity, leading to various pharmacological effects. The exact pathways and targets can vary depending on the specific application and biological context .
Comparison with Similar Compounds
Similar Compounds
4-Benzoylmorpholine: Another morpholine derivative with different pharmacological properties.
3-Methyl-1-morpholin-4-ylmethyl-2,6-diphenylpiperidin-4-one: A compound with a similar morpholine moiety but different biological activities.
Properties
CAS No. |
84313-99-5 |
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Molecular Formula |
C15H19N3O2 |
Molecular Weight |
273.33 g/mol |
IUPAC Name |
3-(3-methyl-4-morpholin-4-ylphenyl)-4,5-dihydro-1H-pyridazin-6-one |
InChI |
InChI=1S/C15H19N3O2/c1-11-10-12(13-3-5-15(19)17-16-13)2-4-14(11)18-6-8-20-9-7-18/h2,4,10H,3,5-9H2,1H3,(H,17,19) |
InChI Key |
SNHGUFLJURHILY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)C2=NNC(=O)CC2)N3CCOCC3 |
Origin of Product |
United States |
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